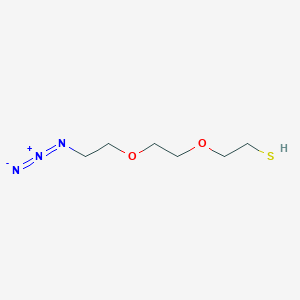
2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol is an organic compound with the molecular formula C6H13N3O3S. It is characterized by the presence of an azido group (-N3) and a thiol group (-SH), making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol typically involves the reaction of 2-(2-(2-chloroethoxy)ethoxy)ethanol with sodium azide (NaN3) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at room temperature, and the product is purified through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale reactions. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for the reduction of the azido group.
Substitution: Sodium azide (NaN3) is commonly used for nucleophilic substitution reactions involving the azido group.
Major Products Formed
Oxidation: Disulfides are formed from the oxidation of the thiol group.
Reduction: Amines are formed from the reduction of the azido group.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol involves its functional groups:
Azido Group: The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes.
Thiol Group: The thiol group can form disulfide bonds, which are crucial in protein folding and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-Azidoethoxy)ethoxy)ethanol
- 2-(2-(2-Chloroethoxy)ethoxy)ethanol
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanol
Uniqueness
2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol is unique due to the presence of both azido and thiol groups, which allows it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in applications requiring bioconjugation and redox reactions .
Properties
Molecular Formula |
C6H13N3O2S |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]ethanethiol |
InChI |
InChI=1S/C6H13N3O2S/c7-9-8-1-2-10-3-4-11-5-6-12/h12H,1-6H2 |
InChI Key |
ONJQWFIXNAIPJB-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCS)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)


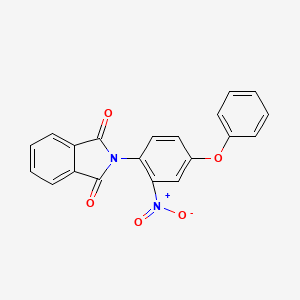
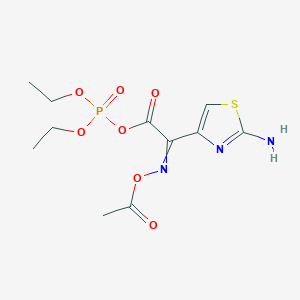

![[(3S)-2-(7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate](/img/structure/B14075332.png)
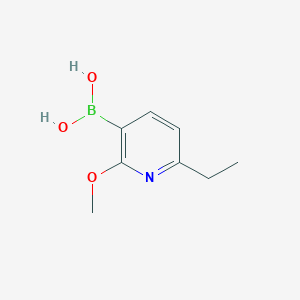

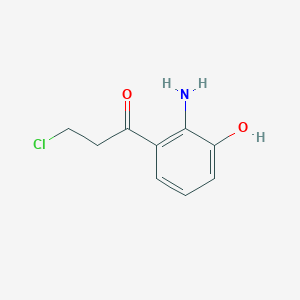


![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14075365.png)

